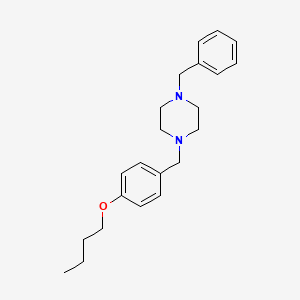![molecular formula C20H23NO5 B5089590 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5089590.png)
2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and biochemical processes.
Mécanisme D'action
2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 works by selectively blocking the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines epinephrine and norepinephrine. By blocking the β2-adrenergic receptor, 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 prevents the activation of downstream signaling pathways that are involved in various physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 depend on the specific experimental conditions and the system being studied. In general, however, 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 has been shown to block the effects of β2-adrenergic receptor activation on glucose metabolism, insulin secretion, and lipid metabolism. It has also been shown to block the effects of β2-adrenergic receptor activation on blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 in lab experiments is that it is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to study the specific effects of β2-adrenergic receptor activation without interfering with other signaling pathways. One limitation of using 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 is that it can be difficult to obtain high-quality 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 for experiments due to its complex synthesis method.
Orientations Futures
There are many future directions for research involving 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551. One possible direction is to study the effects of β2-adrenergic receptor activation on other physiological and biochemical processes, such as inflammation and immune function. Another possible direction is to study the effects of 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 in animal models of disease, such as diabetes and cardiovascular disease. Additionally, future research could focus on developing new and more efficient synthesis methods for 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 to make it more readily available for scientific research.
Méthodes De Synthèse
The synthesis of 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 involves several steps, including the reaction of 4-methyl-2-nitrophenol with propylene oxide, followed by the reaction of the resulting product with 3-chloropropyltrimethoxysilane. The final step involves the reaction of the resulting product with 2-methoxy-4-(1-propen-1-yl)phenol. This synthesis method has been well-established in the literature and has been used by many researchers to obtain high-quality 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 for their experiments.
Applications De Recherche Scientifique
2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and biochemical processes. For example, it has been used to study the effects of β2-adrenergic receptor activation on glucose metabolism, insulin secretion, and lipid metabolism. It has also been used to study the role of β2-adrenergic receptors in the regulation of blood pressure and heart rate.
Propriétés
IUPAC Name |
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-4-6-16-8-10-19(20(14-16)24-3)26-12-5-11-25-18-9-7-15(2)13-17(18)21(22)23/h4,6-10,13-14H,5,11-12H2,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRLKPRMKXTC-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-amino-5-cyano-2-propyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5089518.png)
![6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5089521.png)
![2-imino-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5089529.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B5089536.png)
![methyl N-{[2-(1H-benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]carbonyl}-L-valinate](/img/structure/B5089547.png)
![2-{5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5089549.png)
![2-ethyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5089558.png)
![3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5089564.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5089565.png)

![3-(4-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5089596.png)
![butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5089602.png)

![1-acetyl-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5089616.png)